1H-Benzo[d]imidazole-4-carbonitrile
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Overview
Description
1H-Benzo[d]imidazole-4-carbonitrile is a heterocyclic compound with the molecular formula C8H5N3. It is a derivative of benzimidazole, featuring a nitrile group at the 4-position of the benzimidazole ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
1H-Benzo[d]imidazole-4-carbonitrile is a compound with a wide range of targets. It has been found to have significant interactions with various biological targets, including enzymes and receptors .
Mode of Action
The mode of action of this compound involves its interaction with these targets, leading to changes in their function . For instance, it has been suggested that this compound may inhibit certain enzymes, leading to a decrease in the production of specific biochemicals .
Biochemical Pathways
This compound can affect various biochemical pathways. Its interaction with its targets can lead to changes in these pathways, resulting in downstream effects that can alter cellular functions .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It has been suggested that this compound has high gastrointestinal absorption and is able to cross the blood-brain barrier .
Result of Action
The molecular and cellular effects of this compound’s action can vary widely depending on its targets and the biochemical pathways it affects. For instance, it has been suggested that this compound may have antimicrobial activity, indicating that it could potentially inhibit the growth of certain bacteria and fungi .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
1H-Benzo[d]imidazole-4-carbonitrile plays a crucial role in biochemical reactions, particularly in enzyme inhibition. It has been shown to interact with enzymes such as PARP-1 (Poly ADP-ribose polymerase 1), exhibiting inhibitory activity comparable to known inhibitors like Veliparib and Olaparib . This interaction is significant as PARP-1 is involved in DNA repair processes, and its inhibition can lead to increased cytotoxicity in cancer cells. Additionally, this compound interacts with various proteins and biomolecules, influencing their function and stability.
Cellular Effects
This compound has notable effects on different cell types and cellular processes. It has demonstrated cytotoxic effects against various cancer cell lines, including MDA-MB-436 and MCF-7 . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit cell proliferation and induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly targeting PARP-1, which plays a role in DNA repair. By inhibiting PARP-1, the compound prevents the repair of DNA damage, leading to cell death in cancer cells . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term efficacy. Studies have shown that it remains stable under room temperature when sealed in dry conditions . Long-term effects on cellular function include sustained inhibition of cell proliferation and induction of apoptosis, which are crucial for its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity. At higher doses, it may cause adverse effects such as toxicity and organ damage . Determining the optimal dosage is essential for maximizing therapeutic benefits while minimizing side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism and bioavailability. The compound’s metabolic flux and metabolite levels are critical for understanding its pharmacokinetics and pharmacodynamics
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is known to permeate the blood-brain barrier and exhibit high gastrointestinal absorption . Its localization and accumulation in specific tissues are crucial for its therapeutic efficacy and potential side effects.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution is essential for optimizing its therapeutic applications and minimizing off-target effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzo[d]imidazole-4-carbonitrile can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles. For instance, the cyclization of amido-nitriles in the presence of a nickel catalyst can yield disubstituted imidazoles . The reaction conditions are typically mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application, but they generally follow the principles of green chemistry to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzo[d]imidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the nitrile group, leading to the formation of amines or other reduced products.
Substitution: The nitrile group and other positions on the benzimidazole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce amines or other reduced compounds .
Scientific Research Applications
1H-Benzo[d]imidazole-4-carbonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
1H-Benzo[d]imidazole-4-carbonitrile can be compared to other benzimidazole derivatives, such as:
Benzimidazole: The parent compound, which lacks the nitrile group at the 4-position.
2-Substituted Benzimidazoles: These compounds have various substituents at the 2-position, leading to different chemical and biological properties.
Benzimidazole-5-carbonitrile: Another nitrile-substituted derivative, but with the nitrile group at the 5-position instead of the 4-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives .
Properties
IUPAC Name |
1H-benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3,5H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYFETXSAWJLNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=N2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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